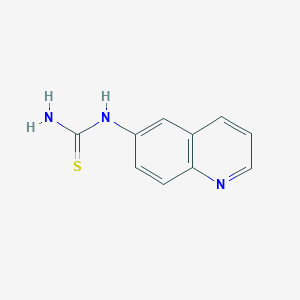

N-(6-quinolinyl)thiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinolin-6-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVSGRJLTPVPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=S)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363211 | |

| Record name | quinolin-6-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860621-04-1 | |

| Record name | N-6-Quinolinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860621-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | quinolin-6-ylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(6-quinolinyl)thiourea and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(6-quinolinyl)thiourea and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for the synthesis of the key precursor, 6-aminoquinoline, and the subsequent formation of this compound and its analogues. Quantitative data, including reaction yields and melting points, are systematically presented in tabular format to facilitate comparison. Furthermore, this guide visualizes the synthetic workflows and a key signaling pathway associated with the anticancer activity of these compounds using Graphviz diagrams, offering a clear and concise representation of the chemical and biological processes involved.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered substantial attention in the field of drug discovery.[1] Their broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties, makes them attractive scaffolds for the development of novel therapeutic agents.[2][3] The quinoline moiety is also a well-established pharmacophore present in numerous clinically used drugs, known for its diverse pharmacological effects. The conjugation of these two pharmacophores into this compound and its derivatives has led to the discovery of potent molecules with promising therapeutic potential, particularly in the realm of oncology.[4][5]

This guide serves as a technical resource for researchers and professionals engaged in the synthesis and development of these compounds. It provides detailed methodologies, compiled quantitative data, and visual representations of synthetic and biological pathways to support and streamline research efforts in this area.

Synthesis of the Precursor: 6-Aminoquinoline

The synthesis of this compound and its derivatives commences with the preparation of the key intermediate, 6-aminoquinoline. A common and effective method for its synthesis is the Skraup-Doebner-von Miller reaction, followed by the reduction of the resulting nitroquinoline.

Experimental Protocol: Synthesis of 6-Nitroquinoline

A detailed protocol for the synthesis of 6-nitroquinoline is as follows:

-

Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, add 65 mL (0.89 mol) of glycerol.

-

Addition of Sulfuric Acid: Slowly add 79 mL (1.31 mol) of concentrated sulfuric acid while maintaining the temperature below 70 °C.

-

Addition of p-Nitroaniline: Add 40 g (0.29 mol) of p-nitroaniline in portions, and raise the temperature to 85 °C for 40 minutes.

-

Addition of Iodine Solution: Prepare a solution of 2.76 g (0.016 mol) of potassium iodide and 3.2 g (0.013 mol) of iodine in 15 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.

-

Reaction: Slowly heat the mixture to 135 °C and maintain for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Adjust the pH to 3-4 with a saturated sodium hydroxide solution.

-

Isolation: Filter the precipitate, wash with water until neutral, and dry under vacuum at 80 °C to obtain 6-nitroquinoline.

Experimental Protocol: Synthesis of 6-Aminoquinoline

The subsequent reduction of 6-nitroquinoline yields 6-aminoquinoline:

-

Reaction Setup: In a flask, combine 30 g (0.172 mol) of 6-nitroquinoline, 19.2 g (0.30 mol) of 80% hydrazine hydrate, 3 g of 10% Pd/C, and 250 mL of ethanol.

-

Reaction: Stir the mixture and heat under reflux for 6 hours.

-

Isolation and Purification: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an ethyl acetate-petroleum ether gradient.

Quantitative Data for 6-Aminoquinoline Synthesis

| Product | Yield | Melting Point (°C) |

| 6-Nitroquinoline | 75% | 150-152 |

| 6-Aminoquinoline | 71% | 115-119 |

Synthesis of this compound and its Derivatives

The general method for the synthesis of this compound and its derivatives involves the reaction of 6-aminoquinoline with an appropriate isothiocyanate.

General Experimental Protocol

-

Reaction Setup: Dissolve 6-aminoquinoline in a suitable solvent such as ethanol or acetone.

-

Addition of Isothiocyanate: Add an equimolar amount of the desired isothiocyanate to the solution.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from 1 to 10 hours, depending on the reactivity of the substrates.

-

Isolation: Upon completion of the reaction, the product often precipitates out of the solution upon cooling. The solid is then collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Synthesis Workflow

Caption: Synthetic pathway for this compound derivatives.

Quantitative Data for this compound Derivatives

The following table summarizes the reported yields and melting points for a selection of synthesized this compound derivatives.

| Derivative (R group) | Yield (%) | Melting Point (°C) | Reference |

| Phenyl | - | 177-179 | [6] |

| 4-Chlorophenyl | 71 | 190-192 | [6] |

| 4-Methylphenyl | 72 | 161-163 | [6] |

| Allyl | 80 | 174-176 | [6] |

| Benzyl | 75 | 183-185 | [6] |

| Unsubstituted (H) | - | 215-217 | [7] |

Note: Data for the unsubstituted this compound is included for reference.

Biological Activity and Signaling Pathways

Certain N-substituted thiourea derivatives featuring a quinoline framework have demonstrated significant antitumor activity. One of the key mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Specific N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivatives have been shown to inhibit the tyrosine phosphorylation of EGFR, which in turn blocks the activation of downstream signaling cascades, including the Ras-Raf-MEK-Erk (MAPK) and the PI3K-Akt pathways.[4] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its derivatives, highlighting the key experimental protocols and presenting relevant quantitative data in a structured format. The visualization of the synthetic workflow and the EGFR signaling pathway offers a clear understanding of the chemical and biological aspects of these compounds. The information compiled herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the design and synthesis of novel quinolinylthiourea-based therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

N-(6-quinolinyl)thiourea: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-quinolinyl)thiourea and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its closely related analogs, with a primary focus on its anticancer and antimicrobial properties. While specific quantitative data for the parent compound, this compound, is limited in publicly available literature, this guide synthesizes findings from structurally similar derivatives to provide a detailed perspective on its potential therapeutic applications. The document outlines key experimental protocols for assessing biological activity and visualizes relevant pathways and workflows to support further research and development in this area.

Introduction

Thiourea derivatives are a versatile class of organic compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The incorporation of a quinoline moiety, a privileged scaffold in medicinal chemistry, often enhances the therapeutic potential of these molecules. Quinoline and its derivatives are known to exhibit a wide array of biological activities, including potent anticancer and antimicrobial effects.[3] The combination of the thiourea functional group and the quinoline ring system in this compound suggests a promising candidate for drug discovery and development. This guide will delve into the specifics of its biological activities, supported by data from closely related analogs.

Anticancer Activity

Quantitative Anticancer Data of this compound Analogs

The following table summarizes the in vitro anticancer activity of several quinoline-thiourea derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of cancer cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 (Breast) | 2.6 | [5] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | 9.0 | [5] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon) | 1.5 | [5] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (Leukemia) | 6.3 | [5] |

| Quinoline-based dihydrazone derivative 3b | MCF-7 (Breast) | 7.016 | [6] |

| Quinoline-based dihydrazone derivative 3c | MCF-7 (Breast) | 7.05 | [6] |

| 8-Hydroxyquinoline thiourea derivative 5b | MCF-7 (Breast) | 0.5 - 42.4 | [7][8] |

| 8-Hydroxyquinoline thiourea derivative 5c | MCF-7 (Breast) | 0.5 - 42.4 | [7][8] |

| 8-Hydroxyquinoline thiourea derivative 5f | MCF-7 (Breast) | 0.5 - 42.4 | [7][8] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [9] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [9] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound or its analog, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Workflow for determining in vitro cytotoxicity using the MTT assay.

Antimicrobial Activity

Quinoline-thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. Some derivatives act as zinc ionophores, disrupting ion homeostasis in bacteria, which represents a promising strategy to combat bacterial infections.[10]

Quantitative Antimicrobial Data of this compound Analogs

The following table summarizes the in vitro antimicrobial activity of several quinoline-thiourea derivatives, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiourea Derivative TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [11] |

| Thiourea Derivative TD4 | MRSA (USA 300) | 2 | [11] |

| Thiourea Derivative TD4 | MRSA (ATCC 43300) | 8 | [11] |

| Thiourea Derivative TD4 | Vancomycin-intermediate S. aureus Mu50 | 4 | [11] |

| Thiourea Derivative TD4 | MRSE | 8 | [11] |

| Thiourea Derivative TD4 | Enterococcus faecalis (ATCC 29212) | 4 | [11] |

| Quinoline thiourea-based zinc ionophore | Staphylococcus aureus | 2.34 ± 0.39 µM | [12] |

| Quinoline thiourea-based zinc ionophore | MRSA | 2.50 ± 0.50 µM | [12] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the MIC of this compound or its derivatives against bacterial strains.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterium.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound or its analog, dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (broth only)

-

Viability indicator (optional, e.g., resazurin)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound, as well as to the positive control (no compound) and sterility control (no inoculum) wells.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. Optionally, a viability indicator can be added to aid in the visualization of bacterial growth.

Workflow for MIC determination using the broth microdilution method.

Other Biological Activities

Beyond their anticancer and antimicrobial effects, thiourea derivatives have been reported to possess a variety of other biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. While specific studies on this compound in these areas are not extensively documented, the broader class of thiourea compounds suggests potential for this molecule in these therapeutic areas as well.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The collective evidence from studies on its structural analogs strongly suggests significant potential for both anticancer and antimicrobial applications. The data presented in this guide, along with the detailed experimental protocols, are intended to serve as a valuable resource for researchers and drug development professionals. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of N-(6-quinolinyl)thiourea and its Derivatives

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of N-(6-quinolinyl)thiourea and structurally related quinoline-thiourea derivatives. The information is intended for researchers, scientists, and drug development professionals.

Introduction

Thiourea and its derivatives are a versatile class of compounds with a wide range of biological activities, including anticancer, antibacterial, antioxidant, and enzyme inhibitory properties.[1] The incorporation of a quinoline moiety, a privileged scaffold in medicinal chemistry, often enhances these biological effects. This guide focuses on the molecular mechanisms through which quinoline-thiourea derivatives exert their pharmacological effects, with a particular emphasis on this compound where information is available. While specific data on the N-(6-quinolinyl) isomer is limited, the activities of other quinoline-thiourea derivatives provide a strong basis for inferring its potential mechanisms of action.

Enzyme Inhibition

A primary mechanism of action for many quinoline-thiourea derivatives is the inhibition of specific enzymes. Key targets identified in the literature include urease and tyrosinase.

Several studies have highlighted the potential of quinolone-thiourea hybrids as urease inhibitors.[2][3][4] Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its activity is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibitory activity of these compounds is often evaluated against a standard, thiourea.

Quantitative Data for Urease Inhibition:

| Compound Series | Most Potent Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

| Quinolone-thiosemicarbazone hybrids (5a-g) | 5a (N-methyl quinolonyl moiety) | 1.83 ± 0.79 | 22.8 ± 1.31 | [2] |

| Quinolone-thiazole hybrids (7a-l) | 7c | 18.80 ± 1.72 | 22.8 ± 1.31 | [2] |

Experimental Protocol: In Vitro Urease Inhibition Assay

A typical experimental setup for assessing urease inhibition is as follows:

-

A solution of urease is prepared in a suitable buffer (e.g., phosphate buffer).

-

The test compound (quinoline-thiourea derivative) is pre-incubated with the enzyme solution for a specified period.

-

The reaction is initiated by the addition of urea as the substrate.

-

The amount of ammonia produced is quantified using a method such as the indophenol method, where the absorbance is measured spectrophotometrically.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).

-

IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compound.

Proposed Mechanism of Urease Inhibition:

The thiourea functionality is crucial for the inhibitory activity. Molecular docking studies suggest that the thiourea moiety can form hydrogen bonds with amino acid residues in the active site of the urease enzyme.[4] For instance, the N-phenylthiourea derivative (compound 5c in one study) was shown to form two hydrogen bonds with the receptor in a chelation fashion.[4]

Logical Relationship of Urease Inhibition:

Caption: Logical flow of urease inhibition by quinoline-thiourea derivatives.

Quinolinyl acyl thioureas have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[5]

Quantitative Data for Tyrosinase Inhibition:

| Compound | IC50 (µM) | Standard (Kojic acid) IC50 (µM) | Reference |

| N-(quinolin-3-ylcarbamothioyl)hexanamide (11c) | 0.0070 ± 0.0098 | 16.8320 ± 0.0621 | [5] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

-

A solution of mushroom tyrosinase is prepared in a phosphate buffer.

-

The test compound is pre-incubated with the enzyme.

-

L-DOPA is added as the substrate to initiate the reaction.

-

The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

-

The inhibitory activity is calculated, and IC50 values are determined.

Mechanism of Tyrosinase Inhibition:

Kinetic analysis of N-(quinolin-3-ylcarbamothioyl)hexanamide revealed a non-competitive mode of inhibition, suggesting that the inhibitor binds to a site on the enzyme other than the active site, forming an enzyme-inhibitor complex.[5] Molecular docking studies have further supported this by showing a favorable binding energy for the compound in the tyrosinase active site.[5]

Signaling Pathway for Tyrosinase Inhibition:

Caption: Non-competitive inhibition of tyrosinase by quinolinyl acyl thiourea.

Anticancer Activity

Thiourea derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.[6]

Some quinoline-based compounds have been shown to inhibit DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer.[7] While not specifically thiourea derivatives, these findings suggest a potential avenue for the anticancer activity of this compound.

Experimental Workflow for Assessing DNMT Inhibition:

Caption: Experimental workflow to evaluate quinoline compounds as DNMT inhibitors.

Thiourea-based anticancer chemotherapeutics have been reported to inhibit cancer progression by acting as:

-

Inhibitors of topoisomerase[6]

-

Protein tyrosine kinase inhibitors[6]

-

Somatostatin agonists[6]

-

Sirtuin inhibitors[6]

-

Carbonic anhydrase (CA) inhibitors[6]

Antibacterial Activity

Recent studies have demonstrated that quinoline thiourea-based compounds can function as zinc ionophores, exhibiting antibacterial activity.[8][9]

Mechanism of Action as Zinc Ionophores:

The proposed mechanism involves the transport of zinc ions (Zn²⁺) across the bacterial cell membrane. This disruption of ion homeostasis can lead to bacterial cell death. This strategy has shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Furthermore, this approach may help prevent bacterial resistance and even restore the susceptibility of resistant strains to conventional antibiotics.[8][9]

Signaling Pathway for Antibacterial Activity:

Caption: Mechanism of antibacterial action via zinc ionophore activity.

Conclusion

The mechanism of action of this compound and its derivatives is multifaceted, with enzyme inhibition, anticancer activity, and antibacterial effects being the most prominent. While specific data for the N-(6-quinolinyl) isomer is not extensively available, the research on structurally similar compounds provides a strong foundation for understanding its potential biological activities. The primary modes of action appear to be the inhibition of key enzymes like urease and tyrosinase, the disruption of cellular processes in cancer cells, and the perturbation of ion homeostasis in bacteria. Further research is warranted to elucidate the precise molecular targets and signaling pathways of this compound to fully realize its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, molecular docking and kinetic studies of novel quinolinyl based acyl thioureas as mushroom tyrosinase inhibitors and free radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline Thiourea-Based Zinc Ionophores with Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Therapeutic Targets of N-(6-quinolinyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(6-quinolinyl)thiourea is a synthetic organic compound featuring a quinoline ring linked to a thiourea moiety. While specific biological data for this compound is limited in publicly available literature, the well-documented and diverse biological activities of both quinoline and thiourea derivatives suggest a range of potential therapeutic applications. This technical guide consolidates information on the probable therapeutic targets of this compound based on the activities of structurally related compounds. It provides detailed experimental protocols for investigating these potential activities and visualizes key pathways and workflows to facilitate further research and drug development efforts.

Potential Therapeutic Targets

Based on the pharmacological profiles of analogous compounds, this compound is hypothesized to interact with several key cellular targets implicated in various diseases, particularly cancer and infectious diseases.

Sirtuins

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like aging, transcription, apoptosis, and inflammation. Inhibition of certain sirtuins, particularly SIRT1 and SIRT2, has emerged as a promising strategy in cancer therapy. Numerous thiourea derivatives have been identified as potent sirtuin inhibitors. Given this precedent, this compound is a candidate for sirtuin inhibition.

Protein Kinases

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The quinoline scaffold is a common feature in many approved protein kinase inhibitors. Thiourea derivatives have also been reported to exhibit protein kinase inhibitory activity. Therefore, this compound may target various protein kinases involved in cancer cell proliferation and survival.

Urease

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease can be an effective antibacterial strategy. Thiourea and its derivatives are known to be potent urease inhibitors, with the thiocarbonyl group playing a crucial role in binding to the enzyme's active site.

Quantitative Data for Related Quinolinyl Thiourea Derivatives

Table 1: Anticancer Activity of Related Thiourea Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | HeLa | > 50 | [1] |

| N-benzoyl-N'-naphthyl thiourea | Various | Not specified | [2] |

| 1,3,4-thiadiazine-thiourea derivatives | A549 | Not specified | [2] |

| N-(phenylcarbamothioyl) benzamide derivatives | HeLa | Not specified | [3] |

| Podophyllotoxin–thiourea derivatives | A549, MDA-MB-231, DU-145, LNCaP, HGC-27 | Not specified | [3] |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | Not specified | Not specified | [3] |

| Thiazolopyrimidines | MCF-7, HepG2 | 21.49 - 34.09 | [4] |

| Diarylthiourea (compound 4) | MCF-7 | 338.33 ± 1.52 | [5] |

| 1-(4-methylphenyl)-3-[2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl]urea (11) | Caki | 9.88 ± 1.03 | [4] |

Table 2: Sirtuin Inhibitory Activity of Related Thiourea Derivatives

| Compound | Sirtuin Isoform | IC50 (µM) | Reference |

| Nε-methyl-thiocarbamoyl-lysine containing compound | SIRT1 | Not specified (8.9-fold stronger than lead) | [6] |

| Nε-methyl-thiocarbamoyl-lysine containing compound | SIRT2 | Not specified (18.4-fold stronger than lead) | [6] |

| Nε-methyl-thiocarbamoyl-lysine containing compound | SIRT3 | Not specified (2.5-fold stronger than lead) | [6] |

| Nε-carboxyethyl-thiocarbamoyl-lysine containing compound | SIRT6 | ~2400 | [6] |

| Nicotinamide | SIRT2 | 70 ± 5 | [7] |

| Nicotinamide | SIRT3 | 76 ± 30 | [7] |

| EX527 | SIRT1 | 0.085 ± 0.01 | [7] |

| EX527 | SIRT2 | 1.80 ± 0.03 | [7] |

| AF8 | SIRT2 | 0.06 | [7] |

| AF10 | SIRT2 | 0.15 | [7] |

| AF12 | SIRT2 | 0.08 | [7] |

Table 3: Urease Inhibitory Activity of Related Thiourea Derivatives

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Thiourea (standard) | Jack bean | 21.2 ± 1.3 | [8] |

| Quinolone-thiosemicarbazone hybrids (5a-c) | Not specified | 1.83–2.48 | [9] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Sirtuin Activity Assay (Fluorometric)

This protocol describes a common method to measure the inhibitory activity of this compound against sirtuins (e.g., SIRT1).

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing trypsin)

-

This compound

-

DMSO

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Reaction Setup: In a 96-well black plate, add the following components in order: assay buffer, this compound (in DMSO, with a final DMSO concentration of ≤1%), and recombinant SIRT1 enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Stop the reaction and develop the signal by adding the developer solution. Incubate at 37°C for 15 minutes.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis: Calculate the percentage of SIRT1 inhibition for each concentration of this compound compared to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Visualizations

Hypothesized Signaling Pathway Inhibition

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Novel thiourea-based sirtuin inhibitory warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Lysine-Based Thioureas as Mechanism-Based Inhibitors of Sirtuin 2 (SIRT2) with Anticancer Activity in a Colorectal Cancer Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor [mdpi.com]

N-(6-quinolinyl)thiourea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-quinolinyl)thiourea is a heterocyclic compound incorporating both a quinoline nucleus and a thiourea moiety. While a detailed historical record of its specific discovery is not prominently documented in publicly available literature, its structural components suggest a synthesis rooted in the exploration of bioactive scaffolds. The quinoline ring is a well-established pharmacophore found in numerous therapeutic agents, renowned for its diverse biological activities, including antimicrobial and anticancer properties. Similarly, the thiourea functional group is a versatile building block in medicinal chemistry, contributing to a wide array of pharmacological effects. This technical guide consolidates the probable synthetic pathways for this compound based on established organic chemistry principles and explores its potential biological significance by drawing parallels with structurally related analogues. Detailed experimental protocols, quantitative data from analogous compounds, and visual representations of synthetic workflows and potential signaling pathways are provided to facilitate further research and drug development efforts.

Discovery and History

The rationale for its synthesis likely stemmed from the recognized therapeutic potential of both the quinoline and thiourea moieties. Quinoline derivatives have a long history in medicine, most notably with the antimalarial drug quinine, and continue to be a source of new therapeutic agents[1]. Thiourea derivatives are also of significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects[2]. The combination of these two pharmacophores in this compound suggests a deliberate design to explore novel biological activities.

Synthesis and Characterization

The synthesis of this compound can be logically deduced from standard organic synthesis reactions. The most probable and widely used method involves the reaction of 6-aminoquinoline with a thiocarbonyl transfer reagent. A common approach is the use of isothiocyanates.

General Synthesis Pathway

The primary route to this compound involves a two-step process: the synthesis of the precursor 6-aminoquinoline, followed by its conversion to the corresponding thiourea.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-Aminoquinoline from 6-Nitroquinoline

This procedure is adapted from established methods for the reduction of nitroarenes.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride (SnCl2·2H2O, 3-5 equivalents) or iron powder with hydrochloric acid, to the solution.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-aminoquinoline can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound from 6-Aminoquinoline

This protocol describes a common method for the synthesis of thioureas from primary amines.

-

Formation of Isothiocyanate Intermediate:

-

Dissolve 6-aminoquinoline (1 equivalent) in a solvent such as acetone or tetrahydrofuran (THF).

-

Add a thiocarbonyl transfer reagent. A common method involves the use of benzoyl isothiocyanate. Add benzoyl isothiocyanate (1.1 equivalents) dropwise to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours. The intermediate N-benzoyl-N'-(6-quinolinyl)thiourea will precipitate.

-

-

Hydrolysis of the Intermediate:

-

Filter the precipitated intermediate and wash it with a cold solvent.

-

Suspend the intermediate in an aqueous solution of sodium hydroxide (e.g., 5-10%).

-

Heat the mixture to reflux for 1-2 hours to hydrolyze the benzoyl group.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The product, this compound, will precipitate.

-

Filter the solid, wash with water until neutral, and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Physicochemical Properties

| Property | Value |

| CAS Number | 1098092-62-6 |

| Molecular Formula | C₁₀H₉N₃S |

| Molecular Weight | 203.26 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not widely reported |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is scarce, the activities of closely related analogs provide strong indications of its potential therapeutic applications.

Toll-Like Receptor (TLR) Agonism and Cancer Immunotherapy

Recent studies have highlighted that N-quinoline-N'-(thiophen-2-yl)thiourea analogs are potent and selective agonists of human Toll-like receptor 1 and 2 (TLR1/2)[1]. TLRs are key components of the innate immune system, and their activation can trigger a robust anti-tumor immune response.

Proposed Mechanism of Action:

-

TLR1/2 Heterodimerization: this compound may bind to the TLR1/2 complex on the surface of immune cells, such as macrophages and dendritic cells, inducing their heterodimerization.

-

MyD88-Dependent Signaling: This dimerization initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88.

-

NF-κB Activation: The signaling cascade culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

-

Pro-inflammatory Cytokine Release: Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

-

Anti-Tumor Immune Response: The release of these cytokines promotes the activation of other immune cells and can lead to tumor cell apoptosis[1].

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea/thiourea derivatives of quinazolinone-lysine conjugates: synthesis and structure-activity relationships of a new series of antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of N-(6-quinolinyl)thiourea (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic characteristics of N-(6-quinolinyl)thiourea, a compound of interest in medicinal chemistry and materials science. The following sections detail the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), based on the analysis of its constituent functional groups and related chemical structures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a foundational understanding of the spectroscopic profile of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₀H₉N₃S and a molecular weight of approximately 203.26 g/mol .[1] The structure combines a quinoline ring system with a thiourea functional group. This combination of an aromatic, heterocyclic system and the thioamide group results in a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques. The expected spectroscopic data is a composite derived from the known spectral properties of the quinoline and thiourea moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For this compound, the spectra are typically recorded in a solvent such as deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the thiourea group. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 9.80 | Singlet | 1H | NH (attached to quinoline) |

| ~ 8.70 | Doublet of Doublets | 1H | H-2 (Quinoline) |

| ~ 8.25 | Doublet | 1H | H-4 (Quinoline) |

| ~ 8.10 | Doublet | 1H | H-8 (Quinoline) |

| ~ 7.95 | Doublet | 1H | H-5 (Quinoline) |

| ~ 7.70 | Doublet of Doublets | 1H | H-7 (Quinoline) |

| ~ 7.50 | Doublet of Doublets | 1H | H-3 (Quinoline) |

| ~ 7.30 | Broad Singlet | 2H | NH₂ (Thiourea) |

Note: The exact chemical shifts and multiplicities can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is expected to appear at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~ 182.0 | C=S (Thiourea) |

| ~ 148.0 | C-8a (Quinoline) |

| ~ 145.0 | C-2 (Quinoline) |

| ~ 138.0 | C-6 (Quinoline) |

| ~ 135.0 | C-4 (Quinoline) |

| ~ 130.0 | C-8 (Quinoline) |

| ~ 128.5 | C-4a (Quinoline) |

| ~ 128.0 | C-5 (Quinoline) |

| ~ 122.0 | C-3 (Quinoline) |

| ~ 118.0 | C-7 (Quinoline) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=S, C=N, and aromatic C-H bonds.[2][3]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3100 | Medium-Strong, Broad | N-H Stretching | Thiourea (NH, NH₂) |

| 3100 - 3000 | Medium | C-H Stretching | Aromatic (Quinoline) |

| 1620 - 1580 | Medium-Strong | C=N Stretching | Aromatic (Quinoline) |

| 1550 - 1450 | Medium-Strong | C=C Stretching | Aromatic (Quinoline) |

| 1400 - 1300 | Medium-Strong | C-N Stretching | Thiourea |

| 850 - 750 | Strong | C-H Bending (out-of-plane) | Aromatic (Quinoline) |

| 750 - 700 | Medium-Strong | C=S Stretching | Thiourea |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electrospray ionization (ESI) is a suitable method. The primary information obtained is the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion |

| 204.05 | [M+H]⁺ |

| 226.03 | [M+Na]⁺ |

| 202.04 | [M-H]⁻ |

M represents the molecular ion.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 or 125 MHz.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and other significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive characterization of its molecular structure. The predicted data presented in this guide serves as a valuable reference for researchers working with this compound and its derivatives. The combination of these analytical techniques allows for unambiguous structure confirmation and purity assessment, which are critical steps in the fields of chemical synthesis and drug discovery.

References

Navigating the Physicochemical Landscape of N-(6-quinolinyl)thiourea: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of N-(6-quinolinyl)thiourea, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a detailed roadmap for researchers to generate and interpret crucial physicochemical data. The protocols and theoretical considerations outlined herein are based on established principles of organic and medicinal chemistry, tailored to the structural features of this compound.

Introduction to this compound

This compound incorporates two key pharmacophores: the quinoline ring system and the thiourea moiety. The quinoline structure is a common scaffold in numerous pharmaceuticals, often imparting favorable pharmacokinetic properties. The thiourea group, a structural analogue of urea, is known for its diverse biological activities and its ability to form strong hydrogen bonds, which can influence both solubility and interactions with biological targets. Understanding the solubility and stability of this hybrid molecule is a critical first step in its development as a potential therapeutic agent.

Chemical Structure:

Solubility Profile of this compound

The solubility of a compound is a fundamental property that affects its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a heterocyclic aromatic system (quinoline) and a polar, hydrogen-bonding group (thiourea) suggests a nuanced solubility behavior for this compound.

Predicted Qualitative Solubility

Based on its structure, the following qualitative solubility profile can be anticipated:

-

Aqueous Solubility: Likely to be low in neutral aqueous solutions due to the predominantly hydrophobic nature of the quinoline ring.

-

Acidic Solubility: Solubility in dilute aqueous acids (e.g., 5% HCl) is expected to be enhanced. The basic nitrogen atom on the quinoline ring can be protonated, forming a more soluble salt.

-

Basic Solubility: The thiourea moiety has weakly acidic protons, and thus, some increase in solubility might be observed in strong alkaline solutions (e.g., 5% NaOH) through deprotonation, although this effect is generally less pronounced than the protonation of the quinoline nitrogen.

-

Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like methanol and ethanol. Solubility in non-polar solvents like hexane is likely to be poor.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Deionized water

-

Diethyl ether

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Water Solubility:

-

Add approximately 1-2 mg of this compound to a test tube.

-

Add 1 mL of deionized water.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect for complete dissolution. If not fully dissolved, the compound is considered water-insoluble or sparingly soluble.

-

-

Solubility in Aqueous Acid and Base (for water-insoluble compounds):

-

To separate test tubes containing ~1-2 mg of the compound, add 1 mL of 5% HCl, 5% NaOH, and 5% NaHCO₃, respectively.

-

Vortex each tube for 30 seconds and observe for dissolution. Solubility in 5% HCl indicates a basic functional group (the quinoline nitrogen). Solubility in 5% NaOH suggests an acidic functional group (the thiourea NH protons). Solubility in the weaker base, 5% NaHCO₃, would indicate a stronger acidic character.

-

-

Solubility in Organic Solvents:

-

Repeat the procedure with solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane to establish a broader solubility profile.

-

-

Solubility in Concentrated Sulfuric Acid:

-

If the compound is insoluble in the above solvents, its solubility in cold, concentrated H₂SO₄ can be tested. Dissolution in this strong acid suggests the presence of functional groups that can be protonated, such as the quinoline nitrogen and the sulfur atom of the thiourea group.

-

Data Presentation: Qualitative Solubility

The results of the qualitative solubility tests should be recorded in a structured table for easy comparison.

| Solvent System | Observation (Soluble/Partially Soluble/Insoluble) | Implied Functional Group Characteristics |

| Deionized Water | ||

| 5% HCl | Basic (amine-like) | |

| 5% NaOH | Acidic | |

| 5% NaHCO₃ | Strongly Acidic | |

| Ethanol | ||

| Methanol | ||

| Acetone | ||

| Ethyl Acetate | ||

| Dichloromethane | ||

| Hexane | ||

| Conc. H₂SO₄ | Presence of heteroatoms (N, S) |

Experimental Workflow for Solubility Determination

Caption: Workflow for qualitative solubility testing of this compound.

Stability Profile of this compound

Stability testing is essential to determine the conditions under which the compound remains chemically unchanged. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.

Potential Degradation Pathways

-

Hydrolysis: The thiourea moiety can be susceptible to hydrolysis, particularly under strong acidic or basic conditions and elevated temperatures, potentially leading to the formation of 6-aminoquinoline and thiocarbonic acid derivatives.

-

Oxidation: The sulfur atom in the thiourea group is prone to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives, or disulfide-like structures.

-

Photodegradation: Aromatic systems like quinoline can be susceptible to degradation upon exposure to UV light.

Experimental Protocol for Stability Assessment

This protocol outlines a forced degradation study to identify potential stability issues.

Materials:

-

This compound

-

High-purity solvents (e.g., acetonitrile, methanol)

-

Buffers of various pH values (e.g., pH 2, 7, 9)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Forced Degradation Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound.

-

Photodegradation: Expose a solid sample and a solution of the compound to UV light in a photostability chamber for a defined duration.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable, stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Data Presentation: Stability Assessment

The results from the stability studies should be tabulated to show the percentage of the compound remaining under different stress conditions.

| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Number of Degradation Products |

| 0.1 M HCl | 24 hours | 60 | ||

| 0.1 M NaOH | 24 hours | Room Temp | ||

| 3% H₂O₂ | 24 hours | Room Temp | ||

| Heat (Solid) | 48 hours | 80 | ||

| Heat (Solution) | 24 hours | 60 | ||

| UV Light | 48 hours | Room Temp |

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation stability testing.

Conclusion

In silico prediction of N-(6-quinolinyl)thiourea bioactivity

An In-Depth Technical Guide to the In Silico Prediction of N-(6-quinolinyl)thiourea Bioactivity

Introduction

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] When combined with a thiourea moiety, the resulting N-quinolinyl-thiourea derivatives present a versatile chemical space for drug discovery.[3][4] In silico methodologies, or computer-aided drug design (CADD), offer a powerful suite of tools to accelerate the discovery process by predicting the biological activity of these compounds, optimizing lead candidates, and elucidating their mechanisms of action before committing to costly and time-consuming laboratory synthesis and testing.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in silico techniques used to predict the bioactivity of this compound derivatives. It covers the theoretical basis, practical workflows, and data presentation for key computational methods including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore-based screening.

Core In Silico Methodologies

The prediction of bioactivity relies on three principal CADD strategies: structure-based drug design (SBDD), ligand-based drug design (LBDD), and pharmacokinetic/toxicity (ADMET) profiling.

-

Structure-Based Drug Design (SBDD) : This approach is applicable when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known.[6] Molecular docking is the primary SBDD method used to predict the binding conformation and affinity of a ligand to its target.

-

Ligand-Based Drug Design (LBDD) : When the target structure is unknown, LBDD methods can be used. These techniques rely on the knowledge of a set of molecules known to be active against the target.[5] Key LBDD methods include QSAR and pharmacophore modeling.

-

ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, which are crucial for their success as drugs.[7]

Below is a generalized workflow for a computer-aided drug design project.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. frontiersin.org [frontiersin.org]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Lipophilicity and Pharmacokinetic Profile of N-(6-quinolinyl)thiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(6-quinolinyl)thiourea is a heterocyclic compound featuring a quinoline core linked to a thiourea moiety. Both quinoline and thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potential anticancer, antimalarial, and antimicrobial properties. A thorough understanding of the lipophilicity and pharmacokinetic profile of this compound is crucial for assessing its drug-like properties and potential for further development as a therapeutic agent.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted lipophilicity and ADME parameters of this compound, generated using the SwissADME and pkCSM web servers. It is important to note that these are computational predictions and require experimental validation.

Predicted Lipophilicity and Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | In Silico Tool |

| Molecular Formula | C10H9N3S | - |

| Molecular Weight | 203.26 g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 2.15 | SwissADME (Consensus) |

| Water Solubility (logS) | -2.89 | SwissADME (ESOL) |

| Topological Polar Surface Area (TPSA) | 79.98 Ų | SwissADME |

Predicted Pharmacokinetic (ADME) Profile

Table 2: Predicted ADME Parameters of this compound

| Parameter | Predicted Value | In Silico Tool |

| Gastrointestinal (GI) Absorption | High | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | Yes | SwissADME |

| P-glycoprotein (P-gp) Substrate | No | SwissADME |

| CYP1A2 Inhibitor | Yes | SwissADME |

| CYP2C19 Inhibitor | Yes | SwissADME |

| CYP2C9 Inhibitor | No | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | Yes | SwissADME |

| Human Intestinal Absorption (% Absorbed) | 92.5% | pkCSM |

| Caco-2 Permeability (logPapp in 10^-6 cm/s) | 0.45 | pkCSM |

| Plasma Protein Binding (%) | 85.7% | pkCSM |

| Total Clearance (log ml/min/kg) | 0.21 | pkCSM |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the lipophilicity and key pharmacokinetic parameters of this compound.

Determination of Lipophilicity (logP)

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method determines the octanol-water partition coefficient (logP) by correlating the retention time of the compound on a reversed-phase HPLC column with the retention times of a series of standard compounds with known logP values.[1][2]

Materials:

-

This compound

-

Reference standards with known logP values (e.g., a homologous series of alkylbenzenes)

-

HPLC grade acetonitrile and water

-

Phosphate buffer (pH 7.4)

-

Reversed-phase C18 HPLC column

-

HPLC system with a UV detector

Procedure:

-

Preparation of Mobile Phases: Prepare a series of mobile phases consisting of varying ratios of acetonitrile and water (e.g., 50:50, 60:40, 70:30 v/v) containing a constant concentration of phosphate buffer (e.g., 20 mM, pH 7.4).

-

Preparation of Standard and Sample Solutions: Prepare stock solutions of this compound and the reference standards in acetonitrile or a suitable solvent. Dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.

-

Chromatographic Analysis:

-

Equilibrate the HPLC column with the initial mobile phase composition.

-

Inject the standard and sample solutions for each mobile phase composition.

-

Record the retention time (tR) and the dead time (t0) for each run.

-

-

Data Analysis:

-

Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (tR - t0) / t0.

-

For each compound, plot log(k) against the percentage of organic modifier in the mobile phase.

-

Extrapolate the linear regression to 100% aqueous phase to determine the log(k_w) value.

-

Create a calibration curve by plotting the log(k_w) values of the reference standards against their known logP values.

-

Determine the logP of this compound by interpolating its log(k_w) value on the calibration curve.[1][2]

-

In Vitro ADME Assays

This assay assesses the intestinal permeability of a compound using a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium.[3][4]

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® inserts (e.g., 0.4 µm pore size)

-

Hank's Balanced Salt Solution (HBSS) buffered with HEPES

-

This compound

-

Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of the Transwell® inserts. Culture for 21-25 days to allow for differentiation and monolayer formation.[5]

-

Monolayer Integrity Test: Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.[4]

-

Permeability Experiment (Apical to Basolateral):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test compound and control compounds (dissolved in HBSS) to the apical (donor) compartment.

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment.

-

At the end of the experiment, take a sample from the apical compartment.

-

-

Permeability Experiment (Basolateral to Apical - for efflux ratio): Repeat the experiment by adding the compound to the basolateral compartment and sampling from the apical compartment.

-

Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

-

Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).[3]

-

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[6][7]

Materials:

-

Human liver microsomes

-

This compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Control compounds (high clearance: e.g., verapamil; low clearance: e.g., warfarin)

-

Acetonitrile or methanol (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.[6]

-

Incubation:

-

Pre-warm the incubation mixture at 37°C.

-

Add this compound and control compounds to the mixture to initiate the reaction.

-

Incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[8]

-

-

Reaction Termination: Immediately terminate the reaction in the aliquots by adding an equal volume of cold acetonitrile or methanol.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Sample Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[8]

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (0.693 / t1/2) * (volume of incubation / amount of microsomal protein).[8]

-

This assay determines the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and availability to target tissues.[9][10]

Method: Equilibrium Dialysis

Materials:

-

Human plasma

-

This compound

-

Phosphate buffered saline (PBS, pH 7.4)

-

Equilibrium dialysis device (e.g., RED device)

-

Control compounds (high binding: e.g., warfarin; low binding: e.g., metoprolol)

-

LC-MS/MS system for analysis

Procedure:

-

Sample Preparation: Spike human plasma with this compound and control compounds at a known concentration.

-

Equilibrium Dialysis:

-

Add the spiked plasma to one chamber of the dialysis device.

-

Add PBS to the other chamber.

-

Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[11]

-

-

Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

-

Sample Analysis: Determine the concentration of the compound in both the plasma and buffer samples using a validated LC-MS/MS method.[12]

-

Data Analysis:

-

Calculate the fraction unbound (fu) using the formula: fu = C_buffer / C_plasma, where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium.

-

Calculate the percentage of plasma protein binding as (1 - fu) * 100%.[10]

-

Visualization of Experimental Workflows

Caco-2 Permeability Assay Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. merckmillipore.com [merckmillipore.com]

- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. enamine.net [enamine.net]

- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

N-(6-quinolinyl)thiourea: A Technical Guide for Chemical Synthesis and Application